DNMT1 Isoform Selectivity: >2,500-Fold Discrimination Over DNMT3A/3L and DNMT3B/3L Versus Pan-DNMT Inhibitors
GSK-3685032 exhibits >2,500-fold selectivity for DNMT1 (IC50 = 0.036 ± 0.001 μM, n = 70, SPA assay) over DNMT3A/3L and DNMT3B/3L [1]. In contrast, the pan-DNMT inhibitor SGI-1027 shows near-equipotent inhibition across isoforms in cell-free assays, with IC50 values of 6 μM (DNMT1), 8 μM (DNMT3A), and 7.5 μM (DNMT3B), yielding a selectivity ratio of only 1.3-fold . Similarly, the dual G9a/DNMT inhibitor CM-272 exhibits an IC50 of 382 nM for DNMT1 and 85 nM for DNMT3A—representing only 4.5-fold selectivity . This quantitative difference in isoform discrimination is critical for experiments requiring DNMT1-specific mechanistic attribution without confounding effects from DNMT3 family inhibition.
| Evidence Dimension | DNMT1 selectivity ratio versus DNMT3 isoforms |
|---|---|
| Target Compound Data | IC50 = 0.036 μM (DNMT1); >2,500-fold over DNMT3A/3L and DNMT3B/3L |
| Comparator Or Baseline | SGI-1027: DNMT1 IC50 = 6 μM, DNMT3A IC50 = 8 μM, DNMT3B IC50 = 7.5 μM (~1.3-fold selectivity); CM-272: DNMT1 IC50 = 382 nM, DNMT3A IC50 = 85 nM (~4.5-fold selectivity) |
| Quantified Difference | >1,900-fold greater selectivity ratio versus SGI-1027; >550-fold greater versus CM-272 |
| Conditions | Cell-free enzymatic SPA (scintillation proximity assay) for GSK-3685032; cell-free assays for comparators |
Why This Matters
Procuring GSK-3685032 ensures DNMT1-specific inhibition essential for unambiguous target validation, whereas pan-DNMT inhibitors confound data interpretation due to concurrent DNMT3A/B inhibition.
- [1] Pappalardi MB, Keenan K, Cockerill M, et al. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia. Nat Cancer. 2021;2(10):1002-1017. doi:10.1038/s43018-021-00249-x View Source
